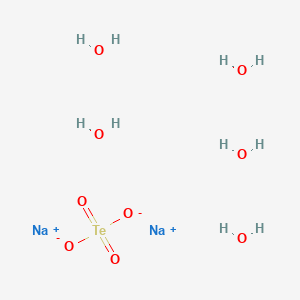

Pentahydrate d'oxyde de tellure de sodium

Vue d'ensemble

Description

Sodium tellurium oxide pentahydrate, also known as sodium tellurite pentahydrate, is an inorganic compound with the chemical formula Na₂TeO₃·5H₂O. It is a water-soluble white solid and a weak reducing agent. This compound is an intermediate in the extraction of tellurium and is used in various industrial and scientific applications.

Applications De Recherche Scientifique

Sodium tellurium oxide pentahydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other tellurium compounds.

Biology: Sodium tellurium oxide is used in microbiological media to select for certain types of bacteria, as it can inhibit the growth of non-target organisms.

Medicine: Research has explored its potential use in cancer therapy due to its ability to induce oxidative stress in cancer cells.

Mécanisme D'action

Target of Action

Therefore, its specific targets within biological systems are currently unknown .

Mode of Action

It’s known that tellurite anions, teo3^2-, which are present in the compound, are pyramidal in structure .

Biochemical Pathways

Tellurite has been found to induce oxidative stress in cells . This suggests that sodium tellurium oxide pentahydrate could potentially affect pathways related to oxidative stress and cellular redox balance .

Pharmacokinetics

It’s known that tellurium compounds can be modified to improve their pharmacokinetic properties . For instance, their surfaces can be modified with biocompatible polymers and proteins to enhance colloidal stability, extend blood circulation, and reduce toxicity .

Result of Action

Tellurite has been found to induce oxidative stress in cells , suggesting that sodium tellurium oxide pentahydrate could potentially have similar effects.

Action Environment

The action of sodium tellurium oxide pentahydrate can be influenced by various environmental factors. For instance, the compound is sensitive to air , which could potentially affect its stability and efficacy. Furthermore, the compound’s action could be influenced by the pH and ionic strength of its environment, as these factors can affect the stability and reactivity of the tellurite anions present in the compound .

Analyse Biochimique

Biochemical Properties

Sodium tellurium oxide pentahydrate plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and catalase. These interactions often result in the modulation of enzyme activity, leading to changes in cellular redox states . Additionally, sodium tellurium oxide pentahydrate can interact with thiol-containing proteins, leading to the formation of tellurium-thiol complexes, which can affect protein function and stability .

Cellular Effects

Sodium tellurium oxide pentahydrate has been shown to exert significant effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to sodium tellurium oxide pentahydrate can lead to increased production of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components . This compound has also been observed to affect gene expression by modulating the activity of transcription factors involved in stress responses .

Molecular Mechanism

The molecular mechanism of action of sodium tellurium oxide pentahydrate involves several key processes. At the molecular level, it can bind to biomolecules, such as proteins and nucleic acids, through the formation of tellurium-thiol bonds . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, sodium tellurium oxide pentahydrate can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium tellurium oxide pentahydrate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that sodium tellurium oxide pentahydrate can degrade over time, leading to the formation of various tellurium-containing species . These degradation products can have different biochemical properties and may exert distinct effects on cells and tissues .

Dosage Effects in Animal Models

The effects of sodium tellurium oxide pentahydrate vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular redox states without causing significant toxicity . At higher doses, sodium tellurium oxide pentahydrate can induce oxidative stress, leading to cellular damage and adverse effects . Studies have shown that high doses of this compound can deplete antioxidant enzyme activity and increase the levels of oxidative stress markers in various tissues .

Metabolic Pathways

Sodium tellurium oxide pentahydrate is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione peroxidase and catalase, which play key roles in the detoxification of reactive oxygen species . Additionally, sodium tellurium oxide pentahydrate can affect metabolic flux by altering the activity of enzymes involved in cellular respiration and energy production .

Transport and Distribution

The transport and distribution of sodium tellurium oxide pentahydrate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . The localization and accumulation of sodium tellurium oxide pentahydrate within cells can influence its biochemical activity and effects on cellular function .

Subcellular Localization

Sodium tellurium oxide pentahydrate exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can interact with various biomolecules and influence cellular processes . The subcellular localization of sodium tellurium oxide pentahydrate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium tellurium oxide pentahydrate can be synthesized through the reaction of tellurium dioxide (TeO₂) with sodium hydroxide (NaOH) in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the tellurium dioxide.

Industrial Production Methods: In industrial settings, sodium tellurium oxide pentahydrate is often produced from copper anode slimes, which contain various tellurides. These slimes are roasted with sodium carbonate (Na₂CO₃) and oxygen (O₂) to produce sodium tellurite. The reaction can be represented as follows: [ \text{Ag}_2\text{Te} + \text{Na}_2\text{CO}_3 + \text{O}_2 \rightarrow 2\text{Ag} + \text{Na}_2\text{TeO}_3 + \text{CO}_2 ] This process is typically conducted at temperatures between 400-500°C .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium tellurium oxide pentahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium tellurium oxide can be oxidized to form tellurium dioxide (TeO₂) using strong oxidizing agents such as hydrogen peroxide (H₂O₂).

Reduction: It can be reduced to elemental tellurium (Te) using reducing agents like sodium borohydride (NaBH₄).

Substitution: Sodium tellurium oxide can react with acids to form tellurous acid (H₂TeO₃).

Major Products Formed:

Oxidation: Tellurium dioxide (TeO₂)

Reduction: Elemental tellurium (Te)

Substitution: Tellurous acid (H₂TeO₃)

Comparaison Avec Des Composés Similaires

- Sodium selenite (Na₂SeO₃)

- Sodium sulfite (Na₂SO₃)

- Sodium tellurate (Na₂TeO₄)

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Propriétés

IUPAC Name |

disodium;tellurate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Te.5H2O/c;;1-5(2,3)4;;;;;/h;;(H2,1,2,3,4);5*1H2/q2*+1;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBVNEXDNNHXIU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-][Te](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10Na2O9Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10049-23-7 (Parent), 10102-20-2 (Parent) | |

| Record name | Sodium tellurate(IV) pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30945132 | |

| Record name | Sodium tellurate--water (2/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22451-06-5 | |

| Record name | Sodium tellurate(IV) pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tellurate--water (2/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.